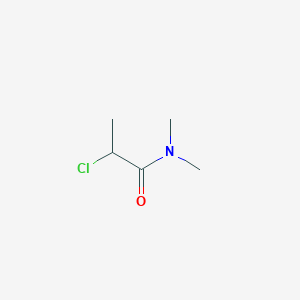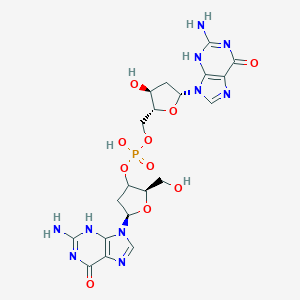
Diphosphorus tetrafluoride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphorus tetrafluoride oxide (P2O4F4), also known as tetraphosphorus hexoxide, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly reactive and is often used as a reagent in various chemical reactions. The compound has several unique properties that make it useful in research, including its ability to act as a strong oxidizing agent.
Mechanism Of Action
Diphosphorus tetrafluoride oxide is a strong oxidizing agent that works by accepting electrons from other compounds. In the process, it is reduced to phosphorus pentoxide (P2O5). This reaction is often used in organic chemistry to convert alcohols to aldehydes or ketones.
Biochemical And Physiological Effects
Diphosphorus tetrafluoride oxide is not commonly used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. However, it has been shown to have toxic effects on living organisms, particularly on aquatic life.
Advantages And Limitations For Lab Experiments
The primary advantage of using diphosphorus tetrafluoride oxide in lab experiments is its strong oxidizing power. This makes it useful in a wide range of chemical reactions. However, the compound is highly reactive and can be dangerous to handle. It must be used with caution and proper safety equipment.
List of
Future Directions
1. Investigating the use of diphosphorus tetrafluoride oxide as a catalyst in organic reactions.
2. Exploring the potential of diphosphorus tetrafluoride oxide in the synthesis of new inorganic compounds.
3. Investigating the use of diphosphorus tetrafluoride oxide in the treatment of wastewater.
4. Studying the toxic effects of diphosphorus tetrafluoride oxide on aquatic life.
5. Developing new methods for the synthesis and purification of diphosphorus tetrafluoride oxide.
In conclusion, diphosphorus tetrafluoride oxide is a highly reactive and useful compound in scientific research. It is primarily used as an oxidizing agent and has several unique properties that make it useful in a wide range of chemical reactions. However, it must be used with caution due to its highly reactive nature. Further research is needed to explore its potential applications and to better understand its toxic effects on living organisms.
Synthesis Methods
Diphosphorus tetrafluoride oxide can be synthesized by reacting phosphorus pentoxide (P2O5) with phosphorus trifluoride (PF3) at high temperatures. The reaction produces P2O4F4 as a solid product, which can be purified by sublimation.
Scientific Research Applications
Diphosphorus tetrafluoride oxide is primarily used in scientific research as an oxidizing agent. It is commonly used in the synthesis of organic compounds, particularly in the oxidation of alcohols to aldehydes or ketones. It is also used in the synthesis of various inorganic compounds.
properties
CAS RN |
13812-07-2 |
|---|---|
Product Name |
Diphosphorus tetrafluoride oxide |
Molecular Formula |
F4OP2 |
Molecular Weight |
153.941 g/mol |
IUPAC Name |
difluorophosphanyloxy(difluoro)phosphane |
InChI |
InChI=1S/F4OP2/c1-6(2)5-7(3)4 |
InChI Key |
BOCCVSWJBAYVHO-UHFFFAOYSA-N |
SMILES |
O(P(F)F)P(F)F |
Canonical SMILES |
O(P(F)F)P(F)F |
Other CAS RN |
13812-07-2 |
synonyms |
Bis-difluorophosphinic oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)


![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)







